2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4OS/c12-6-1-2-7(8(13)5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXQLWUOHZKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Reaction
Reacting 5,6-dihydrothiazolo[2,3-c]triazol-3-amine with 2,4-dichlorobenzoyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions (pH 10–12) at 0–5°C produces the target compound with 65–70% yield. This method is cost-effective but suffers from moderate yields due to hydrolysis of the acid chloride.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) enhances coupling efficiency to 88%. The reaction proceeds at room temperature over 12 hours, with minimal racemization or side-product formation.
Optimization and Scalability
Recent advances focus on streamlining the synthesis:
- One-Pot Approaches : Combining chlorination and coupling steps in a single reactor reduces purification steps. For instance, in situ generation of 2,4-dichlorobenzoyl chloride from benzoic acid using thionyl chloride (SOCl₂) followed by direct coupling with the amine achieves 75% overall yield.
- Catalytic Systems : Palladium-catalyzed cross-coupling has been explored for introducing the dichloro groups post-cyclization, though yields remain suboptimal (50–55%).
Analytical Characterization
Critical data for validating the compound’s structure include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 315.17 g/mol | HRMS |
| Melting Point | 228–232°C | DSC |
| Purity | >99% | HPLC |
| $$ ^1H $$ NMR (DMSO-$$d_6 $$) | δ 12.75 (s, NH), 8.09 (d, ArH) | 400 MHz NMR |
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or thiol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These findings indicate its potential for treating infections caused by these pathogens.
Antifungal Properties
In addition to antibacterial effects, studies have shown that this compound possesses antifungal activity against several fungal strains. It disrupts fungal cell membranes and inhibits growth by interfering with essential metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
Cancer Research
Preliminary studies indicate that 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Similar Compounds
| Compound Name | Notable Features |
|---|---|
| 2,4-Dichlorobenzamide | Lacks thiazole and triazole rings |
| 5,6-Dihydrothiazolo[2,3-c][1,2,4]triazole | Contains thiazole and triazole rings but lacks benzamide moiety |
The unique structural features of 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide enhance its ability to interact with various biological targets compared to similar compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. The compound may also interfere with cell membrane integrity, leading to cell death in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Shares the benzamide core but lacks the thiazole and triazole rings.
5,6-dihydrothiazolo[2,3-c][1,2,4]triazole: Contains the thiazole and triazole rings but lacks the benzamide moiety.
Uniqueness
2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is unique due to its combined structural features, which contribute to its diverse biological activities. The presence of both thiazole and triazole rings enhances its ability to interact with various biological targets, making it a versatile compound for research and development .
Biological Activity
2,4-Dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is an organic compound notable for its unique structure that combines a benzamide core with a dichloro substituent and a fused thiazolo-triazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₁H₈Cl₂N₄OS
- Molecular Weight : 315.17 g/mol
- CAS Number : 921152-70-7
Antimicrobial Activity
Research indicates that 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide exhibits significant antimicrobial properties. In various studies:
- The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimal inhibitory concentrations (MICs) were established for several bacterial strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown:
- Selective cytotoxicity towards various cancer cell lines while exhibiting lower toxicity to normal cells.
- Notable efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 18 |
The data indicate a promising therapeutic index for further development as an anticancer agent.
The biological activity of 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is believed to involve:
- Inhibition of DNA Synthesis : The presence of the triazole ring may interfere with nucleic acid synthesis in microbial and cancer cells.
- Disruption of Cell Membrane Integrity : The compound may alter membrane permeability leading to cell lysis in susceptible organisms.
Case Studies
Recent studies have highlighted the compound's effectiveness in various experimental models:
- Study on Antimicrobial Efficacy : A study published in Antibiotics evaluated the compound against a panel of bacteria and reported significant antibacterial activity with a focus on its structure–activity relationship (SAR) .
- Cancer Cell Line Study : Research conducted at a university laboratory demonstrated that the compound selectively induced apoptosis in cancer cells while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide?
The compound can be synthesized via two primary strategies:
- One-pot synthesis : A non-catalytic direct approach using trifluoroacetic acid and substituted thiosemicarbazides, yielding thiazolo-triazole intermediates with high efficiency (e.g., 68–72% yields for analogous structures) .
- Multi-step functionalization : Reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography .
Key considerations include solvent selection (e.g., absolute ethanol), temperature control (reflux conditions), and stoichiometric ratios to minimize by-products.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO-) resolve aromatic protons, thiazole-triazole ring systems, and substituent patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Elemental Analysis : Validates purity (>95%) and stoichiometric consistency with the molecular formula .
Q. How is the compound screened for biological activity in academic research?
- Antimicrobial assays : Serial dilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, S. aureus) .
- Antidiabetic studies : α-Glucosidase inhibition assays evaluate type II diabetes potential, with IC values compared to acarbose as a control .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., α-glucosidase, bacterial enzymes) using PDB structures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) analysis guide the optimization of this compound?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide moiety to enhance metabolic stability .
- Heterocyclic modifications : Replace the thiazolo-triazole core with pyridazine or thiadiazine analogs to improve solubility while retaining bioactivity .
- Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., carbonyl groups) and hydrophobic interactions using comparative molecular field analysis (CoMFA) .
Q. What computational strategies resolve discrepancies in molecular docking results?
- Ensemble docking : Use multiple protein conformations (e.g., from molecular dynamics simulations) to account for target flexibility .
- Binding free energy calculations : Apply MM-GBSA/MM-PBSA to refine affinity predictions and reconcile conflicting docking scores .
- Validation : Cross-check results with experimental IC data to prioritize plausible binding modes .
Q. How should researchers address contradictions in synthetic yields or bioactivity data?
- Reaction optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., acetic acid vs. p-toluenesulfonic acid), and temperatures to resolve yield inconsistencies .
- Bioassay standardization : Replicate experiments under controlled conditions (e.g., fixed inoculum size, pH) to minimize variability in MIC values .
- Analytical validation : Use HPLC-PDA to confirm compound purity (>98%) before bioactivity testing .
Q. What strategies improve regioselectivity in cyclization reactions for thiazolo-triazole derivatives?
Q. How can metabolic stability be assessed for this compound during preclinical studies?
Q. What methodologies address solubility challenges in biological testing?
- Co-solvent systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain compound solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility while retaining activity .
Tables of Key Data
Q. Table 1. Comparative Yields for Synthetic Methods
| Method | Starting Material | Yield (%) | Reference |
|---|---|---|---|
| One-pot synthesis | Trifluoroacetic acid | 68–72 | |
| Multi-step functionalization | 4-Amino-triazole | 60–66 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
